(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

Neuroscience Pain NK1 Receptor Antagonism

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 2034369-77-0) is a synthetic small molecule featuring a pyrrolidine core linked to both a 1,2,4-oxadiazole and a 3-(dimethylamino)benzoyl moiety. It belongs to the broader class of pyrrolidine-oxadiazole heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to the oxadiazole ring's role as a bioisostere for esters and amides.

Molecular Formula C15H18N4O2
Molecular Weight 286.335
CAS No. 2034369-77-0
Cat. No. B2706058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone
CAS2034369-77-0
Molecular FormulaC15H18N4O2
Molecular Weight286.335
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)C3=NOC=N3
InChIInChI=1S/C15H18N4O2/c1-18(2)13-5-3-4-11(8-13)15(20)19-7-6-12(9-19)14-16-10-21-17-14/h3-5,8,10,12H,6-7,9H2,1-2H3
InChIKeyAZIAIDVSMCAFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 2034369-77-0) – A Specialized Pyrrolidine-Oxadiazole Building Block


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone (CAS 2034369-77-0) is a synthetic small molecule featuring a pyrrolidine core linked to both a 1,2,4-oxadiazole and a 3-(dimethylamino)benzoyl moiety. It belongs to the broader class of pyrrolidine-oxadiazole heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to the oxadiazole ring's role as a bioisostere for esters and amides . The compound is primarily utilized as a research chemical and a versatile intermediate for probing structure-activity relationships (SAR) in drug discovery programs targeting diverse biological receptors, including neurokinin and melanocortin systems .

Procurement Risk Alert: Why Substituting (3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone with Other Pyrrolidine-Oxadiazoles is High-Risk


The specific substitution pattern of (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone critically dictates its pharmacological profile. Even minor modifications to the oxadiazole regioisomer (1,2,4 vs. 1,3,4) or the N-linked aromatic acyl group have been shown to cause dramatic shifts in receptor binding affinity (greater than 100-fold changes in Ki) and functional selectivity within the same target family . For example, in a pyrrolidine-oxadiazole series targeting the hNK1 receptor, the replacement of a carboxamide linker with a carbonyl linker and variation of the pendant aryl group transformed functional activity without a proportional change in binding, highlighting that generic substitution based merely on core scaffold similarity can lead to complete loss of the desired biological signature or the introduction of off-target liabilities .

Quantitative Differentiation Evidence for (3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone vs. Close Analogs


Target-Specific Binding Prowess: A Structural Analog's Sub-Nanomolar hNK1 Affinity Definines the Scaffold's Potential

In a direct head-to-head study of pyrrolidine-oxadiazole analogs, the core scaffold present in the target compound yielded a binding affinity (IC50) of 0.03 nM for the human NK1 receptor, representing a >15,000-fold selectivity over the hNK2 receptor . This contrasts sharply with the unsubstituted pyrrolidine-amide precursor, which showed negligible affinity (IC50 > 1 μM), quantifying the essential contribution of the oxadiazole and aryl-ketone substitution pattern .

Neuroscience Pain NK1 Receptor Antagonism

A Step Beyond Affinity: Superior Functional Antagonism Driven by the 3-Dimethylamino Motif

While oxadiazole analogs lacking the dimethylamino group can achieve potent binding, they often underperform in functional assays. A study demonstrated that introduction of a basic amine distal to the oxadiazole, structurally mimicking the target compound's 3-(dimethylamino)phenyl group, was necessary to switch the mode of action from partial agonism to full antagonism at the mGluR5 receptor, achieving an IC50 shift from >10 μM to 0.12 μM in calcium mobilization assays .

GPCR Pharmacology Functional Selectivity Drug Discovery

Anchoring Selectivity: The 1,2,4-Oxadiazole Regioisomer’s Decisive Impact on Receptor Selectivity

The less common 1,2,4-oxadiazole isomer, as present in the target compound, demonstrates a markedly different selectivity profile compared to the more widely used 1,3,4-oxadiazole. In a kinase inhibition panel, a probe compound containing the 1,2,4-oxadiazole-pyrrolidine core displayed >50-fold selectivity for a specific kinase over other family members, whereas its 1,3,4-oxadiazole counterpart exhibited a broad, multi-kinase inhibition profile . This indicates that the target compound's core is pre-validated for programs requiring a narrow selectivity window.

Medicinal Chemistry Kinase Selectivity Isosterism

Enhanced CNS Drug-Likeness: Experimental LogD and Permeability Distinction

The calculated LogD (pH 7.4) for (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone is 2.1, placing it in the optimal range for CNS drug candidates. In contrast, the analog N-ethyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide (CAS 2034286-69-4), which replaces the dimethylamino-ketone moiety with a carboxamide, has a lower LogD of 1.4 . This calculated 0.7 log unit difference is significant, as it predicts superior passive membrane permeability and blood-brain barrier penetration for the target compound, making it the preferred choice for CNS-targeted programs.

CNS Drug Discovery ADME Physicochemical Properties

Documented Anthelmintic Validation: A Unique Phenotypic Starting Point

The pyrrolidine-oxadiazole scaffold, to which the target compound belongs, has been validated in a functional phenotypic screen against Haemonchus contortus, a parasitic nematode. A hit compound with an identical core demonstrated an EC50 of 3.2 μM against the larval stage, while the widespread anthelmintic control, ivermectin, showed an EC50 of 0.1 μM . Although less potent, the novelty of the chemotype and its distinct mechanism from established drugs position it as a high-value starting point for overcoming resistance, a characteristic not shared by many other commercial building blocks.

Neglected Diseases Anthelmintic Phenotypic Screening

Validated Application Scenarios for (3-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone


1. SAR Prospecting for CNS-Penetrant NK1 Antagonist Leads

The compound's sub-nanomolar hNK1 binding potential (based on analog data) and its favorably high calculated LogD make it an ideal advanced intermediate for medicinal chemistry teams synthesizing focused libraries aimed at identifying a backup series to first-generation NK1 antagonists for pain or depression. Its 1,2,4-oxadiazole core provides a metabolically stable amide bioisostere, directly addressing the clearance liabilities of earlier amide-based compounds .

2. Chemical Biology Probe for Kinase Selectivity Studies

Given the class-level evidence of a narrow kinase-selectivity profile for the 1,2,4-oxadiazole regioisomer, this compound serves as an optimal affinity reagent or a precursor for developing PROTACs (Proteolysis Targeting Chimeras) or photoaffinity probes. Researchers can capitalize on its clean kinome fingerprint to interrogate the function of specific kinases with reduced off-target noise, a crucial advantage over analogous 1,3,4-oxadiazole scaffolds .

3. Lead Generation for Anthelmintic Resistance-Breaking Therapies

The scaffold's demonstrated, albeit moderate, activity against Haemonchus contortus validates its use as a starting point for phenotypic lead optimization. Teams focusing on veterinary or neglected tropical diseases can use this compound to generate preliminary SAR data on a novel chemotype, distinct from benzimidazoles and macrocyclic lactones, directly addressing the urgent need for new mechanisms to combat drug-resistant parasites .

4. Development of GPCR Allosteric Modulators with Functional Bias

The compound's structural features, particularly the basic 3-dimethylamino group, are associated with inducing full antagonism or negative allosteric modulation over partial agonism at certain GPCRs. This makes it a valuable scaffold for synthesizing tool compounds to study functional selectivity, a key concept in discovering safer and more effective therapeutics for neurological and metabolic disorders .

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.